Amodiaquin dihydrochloride dihydrate

Descripción general

Descripción

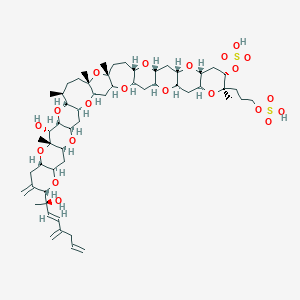

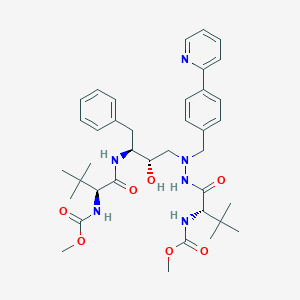

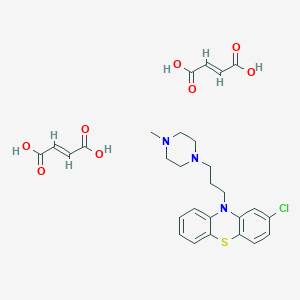

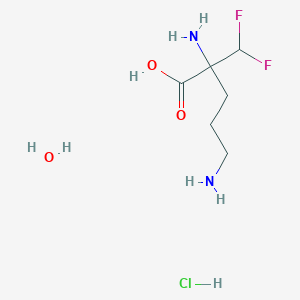

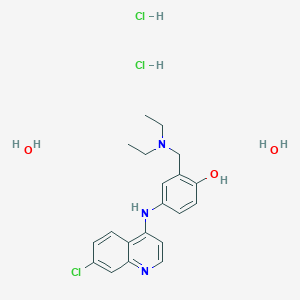

Amodiaquin dihydrochloride dihydrate, also known as 4-[(7-Chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]phenol dihydrochloride dihydrate, is a compound with the empirical formula C20H28Cl3N3O3 . It is an antimalarial and anti-inflammatory agent . The compound is a histamine N-methyltransferase inhibitor .

Molecular Structure Analysis

The molecular structure of Amodiaquin dihydrochloride dihydrate is represented by the SMILES stringCCN(CC1=CC(NC2=C3C=CC(Cl)=CC3=NC=C2)=CC=C1O)CC.O.O.Cl.Cl . The compound has a molecular weight of 464.81 .

Aplicaciones Científicas De Investigación

Pharmaceutical Secondary Standard

Amodiaquin dihydrochloride dihydrate is used as a Pharmaceutical Secondary Standard . This means it is used in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

Antimalarial Drug

Amodiaquin dihydrochloride dihydrate is an important antimalarial drug . It was first discovered in 1948 and is used as an alternative against chloroquine-resistant strains . Due to the severe side effects from the sole use of Amodiaquin, the World Health Organization has recommended the implementation of artemisinin-based combination therapy (ACT), which is the pairing of Amodiaquin with artemisinin derivatives such as artesunate as a first-line of treatment for uncomplicated malaria .

Mecanismo De Acción

Target of Action

Amodiaquin dihydrochloride dihydrate primarily targets Fe (II)-protoporphyrin IX in the Plasmodium falciparum . This compound plays a crucial role in the life cycle of the malaria parasite, making it an effective target for antimalarial drugs .

Mode of Action

Like other quinoline derivatives, it is thought to inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites . The drug binds the free heme, preventing the parasite from converting it to a less toxic form . This drug-heme complex is toxic and disrupts membrane function .

Biochemical Pathways

The biochemical pathway affected by amodiaquin dihydrochloride dihydrate is the heme biosynthesis pathway in the malaria parasite . By inhibiting heme polymerase activity, the drug disrupts this pathway, leading to the accumulation of toxic free heme . This results in the death of the parasite .

Pharmacokinetics

Amodiaquin dihydrochloride dihydrate is bioactivated hepatically to its primary metabolite, N-desethylamodiaquine , by the cytochrome p450 enzyme CYP2C8 . This process influences the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability .

Result of Action

The result of the action of amodiaquin dihydrochloride dihydrate is the effective killing of the malaria parasite, Plasmodium falciparum . By disrupting the heme biosynthesis pathway and causing the accumulation of toxic free heme, the drug causes the death of the parasite .

Action Environment

The action, efficacy, and stability of amodiaquin dihydrochloride dihydrate can be influenced by various environmental factors. For instance, the presence of other medications can impact the drug’s effectiveness. There have been reports of increased liver toxicity in people with HIV/AIDS on zidovudine or efavirenz when treated with amodiaquine-containing ACT regimens . Therefore, it is recommended that these people avoid amodiaquine .

Safety and Hazards

Amodiaquin dihydrochloride dihydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Personal protective equipment and chemical impermeable gloves should be used .

Direcciones Futuras

Amodiaquine has become an important drug in the combination therapy for malaria treatment in Africa . It is often used in combination with artesunate as an orally administered artemisinin-based combination therapy (ACT) for uncomplicated P. falciparum malaria . Amodiaquine has also been found to work against chloroquine-resistant P. falciparum strains of malaria, though there is geographic variation in its activity against chloroquine-resistant strains .

Relevant Papers A paper titled “Capturing a new hydrate polymorph of amodiaquine dihydrochloride dihydrate via heterogeneous crystallisation” reports a new polymorph of amodiaquine dihydrochloride dihydrate obtained via heterogeneous crystallisation . Another paper titled “Biowaiver monographs for immediate release solid oral dosage forms” discusses the therapeutic index and toxicity of Amodiaquin dihydrochloride dihydrate .

Propiedades

IUPAC Name |

4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol;dihydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O.2ClH.2H2O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;;;;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);2*1H;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNAYSHNIILOJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.O.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28Cl3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045568 | |

| Record name | Amodiaquin dihydrochloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amodiaquin dihydrochloride dihydrate | |

CAS RN |

6398-98-7, 69-44-3 | |

| Record name | Amodiaquine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006398987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amodiaquin dihydrochloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amodiaquine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-([7-Chloro-4-quinolinyl]amino)-2- ([diethylamino]methyl)phenol Dihydrochlorid-Dihydrat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMODIAQUINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6PW2S574L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How might Amodiaquin dihydrochloride dihydrate interfere with the entry of SARS-CoV-2 into cells?

A1: The study [] observed that Amodiaquin dihydrochloride dihydrate may interfere with the typical endocytic pathway of the SARS-CoV-2 spike protein. In the presence of the drug, a larger portion of spike protein remained on the cell membrane and escaped endosomal degradation, suggesting a potential shift towards a non-endocytic entry mechanism. This observation was made through fluorescence microscopy studies on 293T cells expressing the ACE2 receptor. While the exact molecular mechanism remains to be elucidated, the research suggests that Amodiaquin dihydrochloride dihydrate could impact viral entry, potentially affecting its infectivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.